Scabraside

Description

Structure

3D Structure

Properties

IUPAC Name |

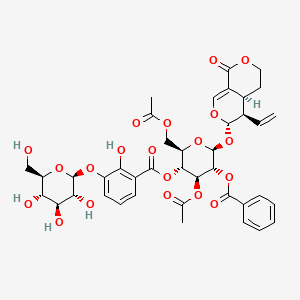

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAGQYUORDTXOR-GPQRQXLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878043 | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20831-76-9 | |

| Record name | Gentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Scabraside D: A Technical Guide to its Chemical Structure and Biological Frontiers

Introduction: Unveiling Scabraside D, a Marine Glycoside with Therapeutic Potential

This compound D is a sulfated triterpene glycoside, a class of natural products renowned for their diverse biological activities.[1][2][3] Isolated from sea cucumbers, particularly of the genus Holothuria, such as Holothuria scabra and Holothuria imitans, this complex molecule has emerged as a subject of significant interest within the scientific community.[1][2][3] Its intricate chemical architecture underpins a range of pharmacological effects, most notably potent anticancer and promising neuroprotective properties. This guide provides an in-depth exploration of the chemical structure of this compound D, its isolation and characterization, and the current understanding of its biological mechanisms, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties of this compound D

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound D are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-O-[3-O-methyl-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)-β-D-quinovopyranosyl-(1→2)-4-O-sodium sulfate-β-D-xylopyransyl]-holosta-9(11)-ene-3β,12α-17α,25α-tetrol | N/A |

| Molecular Formula | C₅₄H₈₇NaO₂₇S | N/A |

| Appearance | White powder | [1] |

Isolation and Purification: A Step-by-Step Protocol

The isolation of this compound D from its natural source is a multi-step process that leverages the principles of solvent extraction and chromatography. The following protocol is a synthesized methodology based on established procedures.[1]

Starting Material: Air-dried and powdered body walls of the sea cucumber Holothuria scabra.

Protocol:

-

Initial Extraction:

-

Percolate the dried and powdered sea cucumber body walls with 70% ethanol.

-

The resulting extract is then dissolved in water.

-

-

Solvent Partitioning:

-

Extract the aqueous solution with n-butanol. This step separates compounds based on their polarity, with this compound D partitioning into the butanol fraction.

-

Evaporate the organic (n-butanol) fraction under vacuum to yield the butanol fraction.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The butanol fraction is first subjected to column chromatography on silica gel.

-

Sephadex LH-20 Column Chromatography: Further purification is achieved by passing the relevant fractions through a Sephadex LH-20 column.

-

-

Validation:

-

The purity of the isolated this compound D is validated using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Structural Elucidation: Deciphering the Molecular Architecture

The determination of the complex structure of this compound D relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are pivotal in establishing the carbon-hydrogen framework of this compound D and the connectivity of its sugar moieties. While specific spectral data is dispersed across literature, the general approach involves:

-

¹H NMR: Provides information on the number and chemical environment of protons, aiding in the identification of the different sugar units and the triterpene core.

-

¹³C NMR: Determines the number and types of carbon atoms, including those in the sugar rings and the aglycone.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing correlations between protons and carbons, allowing for the definitive assignment of the glycosidic linkages and the overall stereochemistry of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of this compound D. Fragmentation analysis in tandem MS (MS/MS) provides further structural insights by revealing the pattern of bond cleavages within the molecule, helping to confirm the sequence of the sugar units and their attachment to the triterpene aglycone.

Biological Activities and Therapeutic Potential

This compound D has demonstrated significant potential in two key therapeutic areas: oncology and neuroprotection.

Anticancer Activity: Induction of Apoptosis and Inhibition of Metastasis

This compound D exhibits potent cytotoxic effects against a range of cancer cell lines and has been shown to induce apoptosis and inhibit metastasis in preclinical models.[1][2][3]

Mechanism of Action:

The anticancer effects of this compound D are mediated through the modulation of several key signaling pathways:

-

Induction of Apoptosis: this compound D promotes programmed cell death in cancer cells. This is evidenced by morphological changes such as cell shrinkage, nuclear condensation, and DNA fragmentation.[1][4] Mechanistically, it has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and the executioner caspase, Caspase-3.[4]

-

Inhibition of Metastasis: this compound D can suppress the spread of cancer cells. It achieves this by downregulating the expression of genes involved in invasion and metastasis, including Matrix Metalloproteinase-9 (MMP-9) and urokinase-type Plasminogen Activator (uPA).[1][3]

-

Suppression of Angiogenesis and Lymphangiogenesis: The formation of new blood and lymphatic vessels is crucial for tumor growth and metastasis. This compound D has been found to decrease the expression of Vascular Endothelial Growth Factor C (VEGF-C), a key regulator of lymphangiogenesis.[1][3]

-

Modulation of iNOS and STAT3 Signaling: A key aspect of this compound D's anticancer activity is its ability to suppress the expression of inducible Nitric Oxide Synthase (iNOS) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The inhibition of this pathway is believed to be a central mechanism underlying its anti-apoptotic and anti-metastatic effects.

Experimental Workflow for Assessing Anticancer Activity:

Caption: Workflow for evaluating the anticancer properties of this compound D.

Signaling Pathway of this compound D's Anticancer Action:

Caption: Proposed signaling pathway for the anticancer activity of this compound D.

Neuroprotective Effects

Emerging research indicates that this compound D and related compounds from Holothuria species possess neuroprotective properties. Studies have shown that extracts containing this compound D can protect neuronal cells from toxin-induced damage and may have relevance in the context of neurodegenerative diseases. The proposed mechanisms include the prevention of mitochondrial membrane depolarization and the stimulation of tyrosine hydroxylase production. Further research is needed to fully elucidate the pathways involved in its neuroprotective effects.

Conclusion and Future Directions

This compound D stands out as a marine-derived natural product with a highly complex and intriguing chemical structure that confers significant biological activity. Its demonstrated anticancer effects, mediated through the induction of apoptosis and inhibition of key metastatic pathways, position it as a promising lead compound for the development of novel cancer therapeutics. Furthermore, its nascently explored neuroprotective potential opens up new avenues for research into treatments for neurodegenerative disorders.

Future research should focus on the total synthesis of this compound D to ensure a sustainable supply for further preclinical and clinical development. In-depth structure-activity relationship (SAR) studies will be crucial for optimizing its therapeutic efficacy and minimizing potential toxicity. A more profound understanding of its molecular targets and signaling pathways will undoubtedly unlock the full therapeutic potential of this remarkable marine glycoside.

References

- Assawasuparerk, K., Rawangchue, T., Phonarknguen, R., & Chotwiwatthanakun, C. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. Asian Pacific Journal of Cancer Prevention, 17(5), 2537-2543.

- Assawasuparerk, K., Vanichviriyakit, R., Chotwiwatthanakun, C., Nobsathian, S., Rawangchue, T., & Wittayachumnankul, B. (2016). This compound D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma Xenografts in Mice. Asian Pacific Journal of Cancer Prevention, 17(2), 511-517.

- Han, H., Yi, Y. J., Li, L., Wang, X. H., & Pan, M. X. (2012). Triterpene Glycosides from Sea Cucumber Holothuria scabra with Cytotoxic Activity.

- Soto-Vásquez, M. R., Alvarado-García, P. A., Jara-Aguilar, D. R., Rodrigo-Villanueva, E. M., Gavidia-Valencia, J. G., Alfaro-Beltrán, I. M., & Alfaro-Ttito, B. M. (2023). Anticancer and Neuroprotective Effects of the Triterpene Glycosides From Sea Cucumber Holothuria imitans. Pharmacognosy Journal, 15(1), 119-127.

- Assawasuparerk, K., et al. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. Asian Pacific Journal of Cancer Prevention, 17(S2), 17-22.

Sources

- 1. journal.waocp.org [journal.waocp.org]

- 2. This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts [journal.waocp.org]

- 4. This compound D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma Xenografts in Mice [pubmed.ncbi.nlm.nih.gov]

Scabraside: A Technical Guide to its Natural Source, Biosynthesis, and Isolation

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of scabraside, a class of triterpene glycosides with significant cytotoxic and anti-cancer properties. We will delve into its primary natural source, the intricate biosynthetic pathways responsible for its creation, and detailed, field-proven methodologies for its extraction, purification, and characterization. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to work with this promising marine-derived natural product.

Introduction: The Significance of this compound

Scabrasides are a group of sulfated triterpene glycosides first isolated from the sea cucumber Holothuria scabra.[1] These compounds, including this compound A, B, and D, have garnered significant attention within the scientific community due to their potent biological activities.[2][3] Extensive in vitro studies have demonstrated their cytotoxicity against a range of human tumor cell lines, including lung, gastric, colorectal, and breast cancer.[4] this compound D, in particular, has been shown to induce apoptosis and inhibit the growth of human cholangiocarcinoma xenografts in mice, highlighting its potential as a lead compound for novel cancer therapeutics.[3][5]

This guide moves beyond a simple recitation of facts to explain the causality behind the scientific methodologies, providing a self-validating system of protocols grounded in authoritative research.

Natural Source and Origin

The primary and most well-documented natural source of this compound is the sea cucumber Holothuria scabra, commonly known as the sandfish.[1][2] This species is widely distributed in the Indo-Pacific region, from the Red Sea and East Africa to Australia and the Western Pacific Ocean.[2]

Tissue of Origin: The body wall of Holothuria scabra is the primary site of this compound accumulation.[2][6] This is consistent with the general understanding that triterpene glycosides in sea cucumbers function as a chemical defense mechanism against predation, concentrated in the animal's first line of defense.[2][3]

It is crucial to distinguish the triterpene glycoside scabrasides from Holothuria scabra from compounds of the same name isolated from the plant Gentiana scabra. The "this compound" from Gentiana scabra refers to a different class of molecules known as secoiridoid glycosides.[7] This guide focuses exclusively on the marine-derived triterpene glycosides.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that follows the general pathway for triterpene glycoside (saponin) synthesis in sea cucumbers. This pathway represents a fascinating evolutionary divergence from the typical sterol synthesis pathway found in most animals.[1]

In most animals, the enzyme lanosterol synthase (LSS) cyclizes 2,3-oxidosqualene to produce lanosterol, the precursor to essential sterols.[1] However, sea cucumbers lack LSS. Instead, they have evolved two divergent oxidosqualene cyclases (OSCs) that produce triterpene saponins.[1] This is believed to be a result of gene duplication and neofunctionalization of an ancestral LSS gene.[1]

The proposed biosynthetic pathway for the this compound aglycone (the triterpene core) is as follows:

-

Formation of 2,3-Oxidosqualene: The pathway begins with the synthesis of the linear precursor, 2,3-oxidosqualene, from acetyl-CoA via the mevalonate pathway.

-

Cyclization by Oxidosqualene Cyclase (OSC): A specialized OSC enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the initial triterpenoid scaffold.[1]

-

Tailoring Reactions: A series of post-cyclization modifications, including oxidation, hydroxylation, and other reactions catalyzed by "tailoring" enzymes like cytochrome P450s, shape the final holostane-type aglycone characteristic of scabrasides.[3]

-

Glycosylation: The final step involves the sequential addition of sugar moieties to the aglycone by specific glycosyltransferases. The carbohydrate chain of scabrasides typically consists of D-xylose, D-quinovose, 3-O-methyl-D-glucose, and D-glucose.[8]

Extraction and Isolation of this compound

The isolation of this compound from Holothuria scabra is a multi-step process involving solvent extraction, liquid-liquid partitioning, and column chromatography. The following protocol is a synthesis of methodologies reported in the literature.[2][6]

Experimental Protocol: Step-by-Step Methodology

1. Sample Preparation:

- Obtain fresh or frozen specimens of Holothuria scabra.

- Separate the body walls from the viscera.

- Freeze-dry the body walls to a constant weight and then grind them into a fine powder.

2. Initial Extraction:

- Percolate the powdered body walls (e.g., 3 kg) with 70% ethanol (e.g., 2.0 L) at room temperature for 48 hours.[6] Repeat this process twice.

- Combine the ethanol fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude ethanol extract.

3. Liquid-Liquid Partitioning:

- Dissolve the crude ethanol extract in water.

- Extract the aqueous solution with an equal volume of n-butanol. Repeat this extraction three times.

- Combine the n-butanol fractions and evaporate the solvent in a vacuum chamber to yield the butanol fraction, which will be enriched with triterpene glycosides.

4. Column Chromatography (Silica Gel):

- Prepare a silica gel column (e.g., 200 g silica gel).

- Dissolve the butanol fraction in a minimal amount of the initial mobile phase.

- Elute the column with a gradient of methanol in dichloromethane, starting from 0% methanol and gradually increasing to 100%.[6]

- Collect fractions (e.g., 100 mL each) and monitor their composition using Thin Layer Chromatography (TLC).

- Combine fractions with similar TLC profiles.

5. Gel Filtration Chromatography (Sephadex LH-20):

- Further purify the fractions containing this compound using a Sephadex LH-20 column.

- Elute the column with 100% methanol.[6]

- Collect fractions and monitor by TLC to isolate the purified this compound.

6. Final Purification (Optional - HPLC):

- For obtaining highly pure this compound for bioassays or analytical standards, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed as a final purification step.

Start [label="H. scabra Body Wall (Powdered)"];

Step1 [label="Extraction with 70% Ethanol"];

Step2 [label="Crude Ethanol Extract"];

Step3 [label="Liquid-Liquid Partitioning (n-Butanol/Water)"];

Step4 [label="n-Butanol Fraction (Saponin Enriched)"];

Step5 [label="Silica Gel Column Chromatography"];

Step6 [label="Fractions Containing this compound"];

Step7 [label="Sephadex LH-20 Column Chromatography"];

End [label="Purified this compound", fillcolor="#34A853"];

Start -> Step1;

Step1 -> Step2;

Step2 -> Step3;

Step3 -> Step4;

Step4 -> Step5;

Step5 -> Step6;

Step6 -> Step7;

Step7 -> End;

}

Quantitative Data: Extraction Yields

The yield of this compound can vary depending on the geographical origin of the sea cucumbers, the season of collection, and the specific extraction and purification methods employed. The following table provides a summary of reported yields to offer a comparative perspective.

| Starting Material | This compound Isolated | Yield | Reference |

| 3 kg dried H. scabra body walls | This compound D | 10.24 mg | [6] |

| Data not available | This compound A and B | Yields not specified | [1] |

Note: The scarcity of published quantitative yield data highlights an area for future research to optimize and standardize extraction protocols.

Characterization of this compound

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of scabrasides.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to analyze the complex glycosides without significant fragmentation, providing accurate molecular weight information.[9]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which allows for the determination of its elemental formula.[10]

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can help to elucidate the sequence of the sugar chain and identify the aglycone.[9][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of scabrasides, providing detailed information about the carbon skeleton and the stereochemistry of the molecule.

-

1D NMR (¹H and ¹³C): ¹H NMR provides information on the protons in the molecule, while ¹³C NMR reveals the carbon framework.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry.

-

Conclusion and Future Perspectives

Scabrasides from Holothuria scabra represent a class of marine natural products with significant therapeutic potential, particularly in the field of oncology. This guide has provided a comprehensive overview of their natural origin, biosynthesis, and the technical protocols required for their isolation and characterization. The unique biosynthetic pathway in sea cucumbers offers exciting avenues for future research in metabolic engineering and synthetic biology. As our understanding of these compounds grows, so too will the possibilities for their application in drug development. The methodologies outlined herein provide a solid foundation for researchers to explore and harness the potential of these remarkable marine molecules.

References

- Han, H., et al. (2009). Two new cytotoxic triterpene glycosides from the sea cucumber Holothuria scabra. Planta Medica, 75(14), 1498-1502.

- Assawasuparerk, K., et al. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression. Asian Pacific Journal of Cancer Prevention, 17(4), 2151-2157.

- Wargasetia, T. L., et al. (2023). Antioxidant and Anti-inflammatory Activity of Sea Cucumber (Holothuria scabra) Active Compounds against KEAP1 and iNOS Protein. Pharmaceutical Sciences, 29(1), 1-11.

- Assawasuparerk, K., et al. (2016). This compound D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma Xenografts in Mice. Asian Pacific Journal of Cancer Prevention, 17(2), 511-517.

- Mondol, M. A. M., et al. (2017). Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties. Marine Drugs, 15(10), 317.

- Perez-Vega, J. A., et al. (2021). Anticancer and Neuroprotective Effects of the Triterpene Glycosides From Sea Cucumber Holothuria imitans. Pharmacognosy Journal, 13(5), 1143-1150.

- Wargasetia, T. L., et al. (2023). Antioxidant and Anti-inflammatory Activity of Sea Cucumber (Holothuria scabra) Active Compounds against KEAP1 and iNOS Protein. PubMed.

- Han, H., et al. (2012). Triterpene Glycosides from Sea Cucumber Holothuria scabra with Cytotoxic Activity.

- Wargasetia, T. L., et al. (2023). The ability of this compound and holothurinoside G to penetrate the plasma membrane compared to inhibitors.

- Puspitasari, F., et al. (2023). Saponin and Fatty Acid Profiling of the Sea Cucumber Holothuria atra, α-Glucosidase Inhibitory Activity and the Identification of a Novel Triterpene Glycoside. Marine Drugs, 21(2), 123.

- PubChem. (n.d.). This compound. PubChem.

- Puspitasari, F., et al. (2022). Chemical structures of lefevreioside C (94) and this compound D (132).

- Plengsuriyakarn, T., et al. (2016). This compound D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma. Asian Pacific Journal of Cancer Prevention, 17(2), 511-7.

- Cuénot, L., et al. (2023). Cytotoxic Triterpene Glycosides from Mexican Sea Cucumber Holothuria inornata.

- Assawasuparerk, K., et al. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. PubMed.

- Silchenko, A. S., et al. (2013). Triterpene Glycosides from the Sea Cucumber Cucumaria frondosa. III. Structures of Frondosides A2-1, A2-2, A2-3, and A2-6, Four New Minor Monosulfated Triterpene Glycosides. Canadian Journal of Chemistry, 83(1), 21-27.

- Al-Warhi, T., et al. (2020). Sea Cucumber Derived Triterpenoid Glycoside Frondoside A: A Potential Anti-Bladder Cancer Drug. Marine Drugs, 18(5), 254.

- Silchenko, A. S., et al. (2021). The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis (Caudinidae, Molpadida). Marine Drugs, 19(11), 606.

- Mitu, S. A., et al. (2021). Antioxidant and ACE-Inhibitory Activity of Protein Hydrolysates Produced from Atlantic Sea Cucumber (Cucumaria frondosa). Marine Drugs, 19(10), 573.

Sources

- 1. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. journal.waocp.org [journal.waocp.org]

- 6. journal.waocp.org [journal.waocp.org]

- 7. Secoiridoid glycosides from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Elucidation of Novel Saponins in the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Holospiniferoside: A New Antitumor Cerebroside from The Red Sea Cucumber Holothuria spinifera: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Bioactive Potential of Holothuria scabra Extracts for Drug Discovery and Development

Preamble: From Marine Curio to Pharmacological Treasure

The sandfish, Holothuria scabra, a ubiquitous inhabitant of Indo-Pacific seabeds, has long been a staple in traditional medicine and gastronomy.[1] Beyond its culinary value, this echinoderm represents a sophisticated biological system, having evolved a complex arsenal of chemical compounds for defense and survival. It is this endogenous chemistry that has captured the attention of the scientific community, positioning H. scabra as a frontier organism in the search for novel therapeutic agents.[1] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, synthesizing current knowledge on the multifaceted biological activities of H. scabra extracts. We will move beyond a simple inventory of effects to explore the biochemical basis of these activities, provide robust methodologies for their evaluation, and dissect the underlying molecular mechanisms, offering a strategic framework for future research and development.

The Biochemical Arsenal: A Profile of Bioactive Constituents in Holothuria scabra

The therapeutic potential of H. scabra is rooted in its rich and diverse biochemical composition. The organism is a natural reservoir of several classes of bioactive molecules, each contributing to its pharmacological profile. Understanding this profile is the foundational step in designing rational extraction and screening strategies.

-

Triterpene Glycosides (Saponins): These are arguably the most significant secondary metabolites in H. scabra. They are amphipathic molecules responsible for the sea cucumber's toxicity to predators and possess potent cytotoxic, anti-inflammatory, and antimicrobial properties. Key saponins identified include scabrasides and holothurinosides.[2]

-

Bioactive Peptides and Proteins: The body wall of H. scabra is a rich source of proteins, notably collagen, and various low-molecular-weight peptides.[3][4] Enzymatic hydrolysis of these proteins can release bioactive peptides with demonstrated antioxidant, anti-aging, immunomodulatory, and ACE inhibitory activities.[5][6][7][8] The coelomic fluid also contains antimicrobial peptides, likely in the 2-4 kDa range, which contribute to its defense mechanisms.[9]

-

Phenolic Compounds: H. scabra extracts contain a variety of phenolic compounds, including phenolic acids and flavonoids.[10][11] Specific compounds like 3-Hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been isolated and shown to possess strong antioxidant capabilities.[10][12] The total phenolic content of extracts often correlates strongly with their free-radical scavenging activity.[12][13]

-

Polysaccharides: The organism contains sulfated polysaccharides, such as fucosylated chondroitin sulfate, which exhibit a range of biological activities including anticoagulant, antiviral, and antitumor effects.[14][15]

-

Fatty Acids: H. scabra is also a source of essential fatty acids, including omega-3 (linolenic acid, EPA, DHA) and omega-6, which are known for their anti-inflammatory and health-promoting benefits.[1]

Pharmacological Activities: A Multi-Pronged Therapeutic Potential

The diverse array of bioactive molecules within H. scabra translates into a broad spectrum of pharmacological activities. This section details the primary therapeutic areas where these extracts show significant promise.

Antioxidant Activity

Oxidative stress is a key pathological factor in numerous chronic diseases. H. scabra extracts have demonstrated significant antioxidant potential, primarily attributed to their phenolic and peptide content.[5][12] This activity is often evaluated by the extract's ability to scavenge synthetic free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Methanolic extracts, in particular, have shown potent radical scavenging activity.[2]

Causality Insight: The choice of antioxidant assay is critical. The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. Utilizing multiple assays provides a more comprehensive profile of the extract's antioxidant mechanism.

| Extract / Compound | Assay | IC50 / EC50 Value (mg/mL) | Source |

| Methanolic Extract (Whole Body) | DPPH | 33.77 ± 0.24 | [12] |

| Friedelin | DPPH | 14.63 ± 0.01 | [12] |

| 3-Hydroxybenzaldehyde | DPPH | 14.62 ± 0.01 | [12] |

| 4-Hydroxybenzaldehyde | DPPH | 14.78 ± 0.11 | [12] |

| Whole Body-Butanol (WBBU) | DPPH | 3.12 ± 0.09 | [16] |

| Whole Body-Hexane (WBHE) | ABTS | 0.31 ± 0.10 | [16] |

| Methanolic Extract | DPPH | 0.244 (244.59 ppm) | [2] |

| Methanolic Extract | NO Scavenging | 0.015 (14.98 ppm) | [2] |

Table 1: Comparative antioxidant activities of various H. scabra extracts and isolated compounds.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. H. scabra extracts, particularly from the body wall and coelomic fluid, have shown promising activity against a range of bacteria and fungi.[9] This is largely attributed to saponins and antimicrobial peptides.

Causality Insight: The choice between disk diffusion and broth microdilution methods depends on the research objective. Disk diffusion is a rapid, qualitative screening method, while broth microdilution provides quantitative data in the form of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are essential for dose-response studies.

| Extract / Organ | Solvent | Test Organism | Activity / MIC | Source |

| Various Organs | Ethyl Acetate, Methanol | Aspergillus niger | MIC: 3 - 9 µg/mL | [17] |

| Respiration Tree | Methanol | Aspergillus niger | ~50 mm inhibition at 18 µg/mL | [17] |

| Coelomic Fluid (25%) | - | ESBL E. coli | 93.88% biofilm inhibition | [9] |

Table 2: Antimicrobial and antifungal activities of H. scabra extracts.

Anticancer and Cytotoxic Potential

One of the most intensely studied areas is the anticancer activity of H. scabra extracts. Triterpene glycosides are the primary agents responsible for this effect, inducing cytotoxicity in a wide range of cancer cell lines.[18] The mechanisms are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[7]

Causality Insight: Different cancer cell lines exhibit varying sensitivities to the extracts. This selectivity can be due to differences in cell surface receptors, membrane lipid composition, or intrinsic signaling pathways. Therefore, screening against a panel of cell lines representing different cancer types is crucial for identifying lead compounds with potential for targeted therapy.

| Extract / Organ | Solvent | Cancer Cell Line | IC50 Value (µg/mL) | Source |

| Body Wall | Ethyl Acetate | Glioblastoma (A172) | 4.23 (as mg/ml) | [19] |

| Body Wall | Ethyl Acetate | Glioblastoma (U87MG) | 4.46 (as mg/ml) | [19] |

| Gonads | Methanol | Brine Shrimp | LC50: 50.5 | [17] |

| Respiration Tree | Methanol | Brine Shrimp | LC50: 70.0 | [17] |

| Body Wall | Hexane | HeLa | 116.5 ± 9.92 | [20] |

| Intestine | Hexane | HeLa | 59.3 ± 2.41 | [20] |

| Intestine | Ethyl Acetate | MCF-7 | 61.7 ± 3.21 | [21] |

| Soxhlet & Maceration | - | MDA-MB-231 | Potent cytotoxic activity | [22] |

Table 3: Cytotoxic activity of H. scabra extracts against various cancer cell lines.

Anti-inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases. H. scabra extracts have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[23][24] Studies have shown that ethyl acetate fractions can suppress pro-inflammatory cytokines like TNF-α and IL-1β, as well as mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), by modulating signaling pathways such as NF-κB and JNK.[2][18]

Wound Healing and Regenerative Capacity

The remarkable ability of sea cucumbers to regenerate damaged tissues has inspired research into their wound-healing properties.[1][25] Extracts from H. scabra have been shown to promote the proliferation of human mesenchymal stem cells, which are critical for tissue repair.[25][26] This regenerative potential is likely due to a complex mixture of growth factors, peptides, and collagen present in the extracts, which can accelerate cell migration, proliferation, and tissue remodeling.[26][27]

Methodologies for Bioactivity Evaluation: A Practical Guide

This section provides detailed, step-by-step protocols for the extraction and evaluation of the key biological activities of H. scabra. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible results.

General Extraction Workflow

The choice of extraction method and solvent is paramount as it dictates the profile of bioactive compounds obtained.

Diagram: General Experimental Workflow

Caption: From sea cucumber to bioactive lead: A generalized experimental workflow.

Protocol 3.1.1: Maceration for Polar Compounds (e.g., Phenolics, Saponins)

-

Preparation: Weigh 20 g of powdered, lyophilized H. scabra tissue.

-

Extraction: Submerge the powder in 500 mL of absolute methanol in a sealed flask.[2]

-

Incubation: Agitate the mixture on an orbital shaker at room temperature for 48 hours.

-

Filtration: Filter the macerate through Whatman No. 41 filter paper.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 50-60°C to obtain the crude methanolic extract.

-

Storage: Store the dried extract at -20°C until further use.

Protocol 3.1.2: Soxhlet Extraction for Non-Polar to Semi-Polar Compounds

-

Preparation: Place 10 g of powdered, lyophilized H. scabra tissue into a cellulose thimble.

-

Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill the distilling flask with a solvent of choice (e.g., 70% ethanol, ethyl acetate).

-

Extraction: Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample. Once the chamber is full, the solvent is siphoned back to the flask. Allow this cycle to repeat for 6-8 hours.

-

Concentration: After extraction, concentrate the solvent using a rotary evaporator.

-

Storage: Store the dried extract at -20°C.

In Vitro Bioactivity Assays

Protocol 3.2.1: DPPH Free Radical Scavenging Assay (Antioxidant)

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the H. scabra extract (e.g., 10-1000 µg/mL) in methanol. Ascorbic acid is used as a positive control.

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each extract dilution. A control well should contain 100 µL of DPPH and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the percentage of scavenging against extract concentration to determine the IC50 value.

Protocol 3.2.2: MTT Cytotoxicity Assay (Anticancer)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of the H. scabra extract in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (<0.5%). Replace the old medium with 100 µL of the medium containing the extract dilutions. Include untreated cells (negative control) and cells treated with a known cytotoxic drug like doxorubicin (positive control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

Calculation: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3.2.3: Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory)

-

Reaction Mixture: In a test tube, mix 2 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (pH 7.4), and 0.5 mL of the extract at various concentrations (e.g., 10-100 µg/mL).

-

Incubation: Incubate the mixture at 25°C for 150 minutes.

-

Griess Reaction: After incubation, add 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allow it to stand for 5 minutes.

-

Color Development: Add 1 mL of naphthylethylenediamine dihydrochloride (0.1% w/v) and incubate for 30 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm. A control is prepared without the extract.

-

Calculation: The percentage of NO scavenging is calculated relative to the control.

Mechanistic Insights: Dissecting the Signaling Pathways

Understanding the molecular pathways modulated by H. scabra extracts is crucial for targeted drug development. The anticancer effects of its saponins, in particular, are well-studied and provide an excellent model for mechanistic investigation.

Saponin-Induced Apoptosis in Cancer Cells

H. scabra saponins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Saponins can induce intracellular Reactive Oxygen Species (ROS) accumulation.[7] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular proteins and apoptotic cell death. This pathway is also regulated by the Bcl-2 family of proteins, with saponins often downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.

-

Extrinsic Pathway: Saponins can also activate death receptors like Fas on the cancer cell surface. This leads to the recruitment of the FADD adapter protein and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

-

Modulation of Survival Pathways: Furthermore, saponins have been shown to inhibit pro-survival signaling pathways like PI3K/Akt and MAPK (JNK, p38), which are often overactive in cancer cells.[7] By inhibiting these pathways, saponins remove the "brakes" on apoptosis and reduce the expression of proteins involved in cell proliferation and invasion (e.g., MMP-2/-9).[7]

Sources

- 1. High-Value Components and Bioactives from Sea Cucumbers for Functional Foods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-inflammatory Activity of Sea Cucumber (Holothuria scabra) Active Compounds against KEAP1 and iNOS Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study of The Yield and Physicochemical Properties of Collagen from Sea Cucumber (Holothuria scabra), Obtained through Dialysis and the Ultrafiltration Membrane [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | UV-B Protective and Antioxidant Activities of Protein Hydrolysate From Sea Cucumber (Holothuria scabra) Using Enzymatic Hydrolysis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Production of Bioactive Peptides from Sea Cucumber and Its Potential Health Benefits: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. vliz.be [vliz.be]

- 10. Antioxidant Potential of Sea Cucumbers and Their Beneficial Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Bioactive Compound and Functional Properties of Sea Cucumbers as Nutraceutical Products [jstage.jst.go.jp]

- 15. Bioactive compounds from Holothuria atra of Indian ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Holothuria scabra extracts possess anti-oxidant activity and promote stress resistance and lifespan extension in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of antibacterial, antifungal and cytotoxic effects of Holothuria scabra from the North Coast of the Persian Gulf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Holothuria scabra Extract Improves Histopathological Features and Inhibits Cancer Growth Through IL-6 and NF-κB Signaling Pathways in Breast Cancer Mice Model [rjpharmacognosy.ir]

- 19. ffhdj.com [ffhdj.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. bioflux.com.ro [bioflux.com.ro]

- 24. researchgate.net [researchgate.net]

- 25. jmatonline.com [jmatonline.com]

- 26. Proliferative Effect of Aqueous Extract of Sea Cucumber (Holothuria parva) Body Wall on Human Umbilical Cord Mesenchymal Stromal/Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Wound Healing Properties of Selected Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Scabraside D: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

This guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer properties of Scabraside D, a sulfated triterpene glycoside isolated from the sea cucumber Holothuria scabra. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to elucidate how this compound D induces apoptosis and inhibits metastasis in cancer cells, with a particular focus on its effects on cholangiocarcinoma.

Introduction: The Therapeutic Potential of Marine Glycosides

Marine organisms are a rich source of novel bioactive compounds with significant pharmacological potential.[1] Among these, triterpene glycosides from sea cucumbers have garnered considerable attention for their diverse biological activities, including cytotoxic, immunomodulatory, and antifungal effects.[2][3] this compound D, a sulfated triterpene glycoside extracted from Holothuria scabra, has emerged as a promising candidate for cancer therapy.[4][5][6][7] It has demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including lung, gastric, colorectal, breast, and mouse leukemic cells.[2][3][8] This guide will delve into the core mechanisms through which this compound D exerts its anticancer effects.

Core Mechanism of Action: A Dual Assault on Cancer Progression

The anticancer activity of this compound D is primarily attributed to its ability to induce programmed cell death (apoptosis) and inhibit the metastatic cascade in cancer cells.[2][6][7] Research, particularly in human cholangiocarcinoma (HuCCA) models, has revealed that these effects are mediated through the modulation of key signaling pathways.[2][5][6][7]

Induction of Apoptosis

This compound D triggers apoptosis in cancer cells through the intrinsic pathway, which is characterized by morphological and biochemical changes.[5] Treatment with this compound D leads to observable signs of apoptosis, such as cell shrinkage, nuclear condensation (pyknosis), and nuclear fragmentation (karyorrhexis).[5]

The molecular mechanism underpinning this process involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. This compound D treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of executioner caspases, such as Caspase-3.[5][8] The increased expression of Caspase-3 ultimately leads to the cleavage of cellular substrates and the execution of the apoptotic program.[5]

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound D has been shown to inhibit key processes involved in metastasis, including lymphangiogenesis and invasion.[2][4][6][7] This is achieved by downregulating the expression of several critical proteins:

-

Matrix Metalloproteinase-9 (MMP-9): An enzyme that degrades the extracellular matrix, facilitating cancer cell invasion.[4]

-

Urokinase Plasminogen Activator (uPA): A serine protease involved in the degradation of the extracellular matrix and tissue remodeling.[4]

-

Vascular Endothelial Growth Factor-C (VEGF-C): A key signaling protein that promotes the formation of lymphatic vessels (lymphangiogenesis), providing a route for cancer cell dissemination.[4]

By reducing the expression of these proteins, this compound D effectively hampers the ability of cancer cells to invade surrounding tissues and metastasize.[4]

The Central Signaling Axis: iNOS and STAT-3

The diverse downstream effects of this compound D on apoptosis and metastasis appear to be orchestrated through the suppression of two key upstream regulators: inducible nitric oxide synthase (iNOS) and Signal Transducer and Activator of Transcription 3 (STAT-3).[2][4][6][7]

The expression of iNOS and the subsequent production of nitric oxide (NO) have been linked to pro-tumorigenic functions, including the promotion of cancer growth and metastasis, as well as the inhibition of apoptosis.[2] Similarly, the activation of the transcription factor STAT-3 is associated with the expression of genes that drive cell proliferation, survival, and invasion.[2]

This compound D treatment significantly decreases the gene expression of both iNOS and STAT-3.[7] This suppression is a critical event that leads to the downstream modulation of Bcl-2, MMP-9, uPA, and VEGF-C, and the upregulation of Caspase-3, thereby inducing apoptosis and inhibiting metastasis.[2][7]

Signaling Pathway of this compound D in Cancer Cells

Caption: this compound D suppresses iNOS and STAT-3, leading to apoptosis and metastasis inhibition.

Quantitative Data Summary

The efficacy of this compound D has been quantified in various studies. The following table summarizes key findings:

| Parameter | Cell Line | Observation | Reference |

| IC50 | HuCCA | 12.8 ± 0.05 µg/mL at 24h | |

| Gene Expression | HuCCA | Dose-dependent decrease in Bcl-2 | [5][8] |

| Gene Expression | HuCCA | Dose-dependent increase in Bax | [5][8] |

| Gene Expression | HuCCA | Dose-dependent increase in Caspase-3 | [5] |

| Gene Expression | HuCCA Xenograft | Significant decrease in iNOS and STAT-3 | |

| Gene Expression | HuCCA Xenograft | Significant decrease in VEGF-C, MMP-9, and uPA | |

| Tumor Growth | HuCCA Xenograft | Significant reduction in tumor growth (1 mg/kg/day, i.p. for 21 days) | [5] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound D.

Experimental Workflow

Caption: Workflow for investigating the anticancer effects of this compound D.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells (e.g., HuCCA) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound D (e.g., 12.5-100 µg/mL) for 24 hours.[5]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by TUNEL Assay

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol (for tumor xenograft tissue):

-

Fix paraffin-embedded tumor sections.

-

Permeabilize the tissue with proteinase K.

-

Incubate the sections with TdT reaction mixture, containing TdT and biotinylated dUTP, at 37°C for 1 hour.

-

Wash the sections and incubate with streptavidin-HRP conjugate.

-

Add DAB substrate to visualize the TUNEL-positive cells (dark brown nuclei).[2]

-

Counterstain with hematoxylin.

-

Mount the sections and observe under a microscope.

-

Quantify the number of TUNEL-positive cells.[2]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it to cDNA and then amplifying the cDNA in real-time.

Protocol:

-

Treat cancer cells with this compound D for the desired time.

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., Bcl-2, Bax, Caspase-3, iNOS, STAT-3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a SYBR Green-based detection method.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.[4][5]

Conclusion and Future Directions

This compound D presents a compelling profile as a potential anticancer agent, with a well-defined mechanism of action that involves the dual induction of apoptosis and inhibition of metastasis.[2][6][7] Its ability to suppress the iNOS/STAT-3 signaling axis highlights its potential for targeted therapy, particularly in cancers where this pathway is constitutively active, such as cholangiocarcinoma.[2][7]

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound D, as well as its dose-response relationship in various preclinical models.

-

Combination Therapies: Investigating the synergistic effects of this compound D with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced toxicity.

-

Target Identification: Elucidating the direct molecular target(s) of this compound D will provide a more profound understanding of its mechanism of action and facilitate the development of more potent analogs.

References

-

Assawasuparerk, K., Rawangchue, T., & Phonarknguen, R. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression. Asian Pacific Journal of Cancer Prevention, 17(4), 2151-7. [Link]

-

Assawasuparerk, K., Rawangchue, T., & Phonarknguen, R. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. Asian Pacific Journal of Cancer Prevention, 17(4), 2151-7. [Link]

-

Assawasuparerk, K., Rawangchue, T., & Phonarknguen, R. (2016). This compound D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma Xenografts in Mice. Asian Pacific Journal of Cancer Prevention, 17(2), 511-7. [Link]

-

Assawasuparerk, K., Rawangchue, T., & Phonarknguen, R. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. Asian Pacific Journal of Cancer Prevention, 17(4), 2151-2157. [Link]

-

Assawasuparerk, K., Rawangchue, T., & Phonarknguen, R. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. Asian Pacific Journal of Cancer Prevention, 17(4), 2151-2157. [Link]

-

Han, H., et al. (2012). Triterpene Glycosides from Sea Cucumber Holothuria scabra with Cytotoxic Activity. [Source details not fully available in search results]. [Link]

-

Soto, C. E. R., et al. (2023). Anticancer and Neuroprotective Effects of the Triterpene Glycosides From Sea Cucumber Holothuria imitans. Pharmacognosy Journal, 15(1). [Link]

-

Assawasuparerk, K., et al. (2016). This compound D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma. Asian Pacific Journal of Cancer Prevention, 17(2), 511-517. [Link]

-

Pranweerapaiboon, K., et al. (2022). Methanolic Extract from Sea Cucumber, Holothuria scabra, Induces Apoptosis and Suppresses Metastasis of PC3 Prostate Cancer Cells Modulated by MAPK Signaling Pathway. BioMed Research International. [Link]

Sources

- 1. Methanolic Extract from Sea Cucumber, Holothuria scabra, Induces Apoptosis and Suppresses Metastasis of PC3 Prostate Cancer Cells Modulated by MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts [journal.waocp.org]

- 7. This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 8. journal.waocp.org [journal.waocp.org]

The Neuroprotective Potential of Scabraside Compounds: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Therapeutic Promise of Marine Saponins

Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, represent a significant and growing challenge to global health. The intricate and multifactorial nature of these diseases has rendered the development of effective therapeutic interventions exceedingly difficult. In the relentless pursuit of novel neuroprotective agents, the vast chemical diversity of the marine environment has emerged as a promising frontier. Among the myriad of marine natural products, triterpene glycosides, particularly Scabraside compounds isolated from sea cucumbers of the Holothuria genus, have garnered considerable attention for their potent biological activities. This guide provides a comprehensive technical overview of the neuroprotective potential of this compound compounds, with a focus on their mechanisms of action, experimental validation, and future research trajectories.

The Source and Isolation of this compound Compounds

This compound compounds are primarily isolated from the body wall of sea cucumbers, with Holothuria scabra and Holothuria imitans being notable sources.[1] The extraction and purification of these saponins are critical first steps in their evaluation for neuroprotective activity. While specific protocols may vary, a general workflow involves solvent extraction followed by chromatographic separation.

Representative Extraction and Purification Protocol

This protocol is a synthesized representation of methodologies described in the literature for the isolation of triterpene glycosides from Holothuria scabra.[2][3]

Step 1: Initial Extraction

-

Obtain fresh or frozen specimens of Holothuria scabra.

-

Thoroughly clean the specimens and separate the body wall from the viscera.

-

Lyophilize the body wall to remove water content.

-

Grind the dried body wall into a fine powder.

-

Macerate the powder in 70% ethanol at room temperature for 48 hours, with occasional agitation. Repeat this step twice.

-

Combine the ethanol fractions and evaporate the solvent under reduced pressure to obtain a crude ethanol extract.

Step 2: Solvent Partitioning

-

Dissolve the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning with n-butanol. The this compound compounds will preferentially partition into the n-butanol layer.

-

Collect the n-butanol fraction and evaporate the solvent to yield a butanol fraction enriched with triterpene glycosides.

Step 3: Chromatographic Purification

-

Subject the butanol fraction to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient of methanol in dichloromethane, starting from 0% methanol and gradually increasing to 100%.

-

Collect the fractions and monitor their composition using thin-layer chromatography (TLC).

-

Pool the fractions containing the compounds of interest.

-

Further purify the pooled fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate individual this compound compounds, such as this compound D.

In Vitro Evaluation of Neuroprotective Activity

In vitro assays are indispensable for the initial screening and mechanistic elucidation of neuroprotective compounds.[4] These models allow for the controlled investigation of a compound's ability to protect neurons from various insults that mimic the pathological processes of neurodegenerative diseases.[5]

Cellular Models and Neurotoxins

Commonly used cell lines for neuroprotection studies include the human neuroblastoma SH-SY5Y cell line, the catecholaminergic-differentiated (CAD) cell line, and the human glial oligodendrocytic hybrid (MO3.13) cell line.[1][6] Neurotoxicity can be induced by a variety of agents, including:

-

1-methyl-4-phenylpyridinium (MPP+) : The active metabolite of MPTP, which induces Parkinson's-like pathology by inhibiting mitochondrial complex I.[6]

-

C2-ceramide : A synthetic ceramide analog that induces apoptosis.[1]

-

Amyloid-β (Aβ) fibrils : To model Alzheimer's disease pathology.[4]

-

6-hydroxydopamine (6-OHDA) : A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons.

Experimental Protocol: Assessing Neuroprotection against MPP+-induced Toxicity in SH-SY5Y Cells

This protocol is a representative workflow for evaluating the neuroprotective effects of a this compound compound.

Step 1: Cell Culture and Differentiation

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation into a more mature neuronal phenotype, treat the cells with retinoic acid (e.g., 10 µM) for 3-5 days.

Step 2: Treatment

-

Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density.

-

Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

-

Induce neurotoxicity by adding MPP+ to the culture medium at a pre-determined optimal concentration (e.g., 500 µM).

-

Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.

-

Incubate the cells for 24-48 hours.

Step 3: Assessment of Cell Viability (MTT Assay)

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Step 4: Assessment of Mitochondrial Viability

-

In a separate experiment, after treatment, assess mitochondrial membrane potential using a fluorescent probe such as JC-1.

-

In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm and fluoresces green.

-

Quantify the red and green fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in the green/red fluorescence ratio indicates mitochondrial dysfunction.

In Vivo Validation of Neuroprotective Efficacy

In vivo models are crucial for validating the therapeutic potential of a compound in a complex biological system, allowing for the assessment of its effects on behavior, neuropathology, and biomarkers.[5]

Animal Models of Neurodegeneration

-

Caenorhabditis elegans : This nematode is a powerful model for studying neurodegenerative diseases due to its short lifespan, well-defined nervous system, and genetic tractability. Transgenic strains expressing human disease-associated proteins, such as amyloid-β or α-synuclein, are widely used to screen for neuroprotective compounds.[7]

-

Mouse Models : Rodent models are extensively used to mimic the pathology and symptoms of human neurodegenerative diseases. For Parkinson's disease, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established paradigm.[6] For Alzheimer's disease, transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations are commonly used.

Experimental Protocol: Evaluating Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol outlines a general procedure for assessing the neuroprotective effects of a this compound compound in an MPTP-induced mouse model of Parkinson's disease.[6]

Step 1: Animal Handling and Treatment

-

Use a suitable mouse strain, such as C57BL/6.

-

Divide the animals into experimental groups: vehicle control, MPTP-treated, this compound-treated, and this compound + MPTP-treated.

-

Administer the this compound compound (e.g., via intraperitoneal injection) for a specified period before and/or after MPTP administration.

-

Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

Step 2: Behavioral Assessment

-

Perform a battery of behavioral tests to assess motor function, such as the rotarod test, pole test, and open field test.

-

Conduct these tests at baseline and at various time points after MPTP administration.

Step 3: Histological and Biochemical Analysis

-

At the end of the experiment, euthanize the animals and collect the brains.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

-

Measure the levels of dopamine and its metabolites in the striatum using HPLC.

-

Conduct Western blot analysis on brain tissue homogenates to assess the expression of key proteins involved in apoptosis, oxidative stress, and inflammation.

Mechanisms of Neuroprotection by this compound Compounds

The neuroprotective effects of this compound compounds are believed to be multifactorial, targeting several key pathological pathways implicated in neurodegeneration.

Anti-Apoptotic Effects

This compound compounds have been shown to modulate the expression of proteins involved in the apoptotic cascade. In cancer cell lines, this compound D has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and activating caspase-3.[8] While the direct anti-apoptotic mechanisms in neuronal cells are still under investigation, it is plausible that a similar modulation of the Bcl-2 family of proteins and caspases contributes to their neuroprotective effects.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases.[9] this compound compounds have demonstrated potent antioxidant and anti-inflammatory properties.

-

Inhibition of iNOS and STAT-3 : this compound D has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and signal transducer and activator of transcription 3 (STAT-3).[10] iNOS is a key enzyme responsible for the production of nitric oxide, a pro-inflammatory mediator, while STAT-3 is a transcription factor involved in inflammatory responses.

-

Modulation of the Keap1-Nrf2 Pathway : The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. In silico studies have suggested that this compound compounds can interact with Keap1, potentially leading to the activation of the Nrf2 pathway and an enhanced antioxidant defense.[9][11]

Signaling Pathways

The neuroprotective effects of this compound compounds are mediated by a complex interplay of signaling pathways. The diagram below illustrates the putative signaling cascades involved.

Caption: Putative signaling pathways of this compound-mediated neuroprotection.

Quantitative Data Summary

The following table summarizes some of the quantitative data reported in the literature on the biological activities of this compound compounds.

| Compound/Extract | Assay | Cell Line/Model | Result | Reference |

| This compound D | Cytotoxicity (IC50) | VERO | 75.6 µmol/L | [1] |

| This compound D | Mitochondrial Viability | CAD cells (C2-ceramide induced) | Statistically significant increase | [1] |

| This compound D | Mitochondrial Viability | MO3.13 cells (C2-ceramide induced) | Statistically significant increase | [1] |

| H. scabra extract | Cell Viability | SH-SY5Y (MPP+ induced) | Maximum protection at 1 µg/ml | [6] |

| H. scabra extract | TH protein expression | SH-SY5Y (MPP+ induced) | 29.6% increase vs. MPP+ alone | [6] |

| H. scabra extract | α-synuclein level | SH-SY5Y (MPP+ induced) | 65.4% decrease vs. MPP+ alone | [6] |

| H. scabra extracts | Aβ deposition | C. elegans AD model | Significant reduction | [7] |

| H. scabra extracts | Mean lifespan | C. elegans AD model | Significant increase | [7] |

Challenges and Future Directions

Despite the promising preclinical data, several challenges need to be addressed to advance this compound compounds towards clinical application.

-

Bioavailability and Blood-Brain Barrier Permeability : A critical hurdle for any CNS drug is its ability to cross the blood-brain barrier (BBB). There is currently a lack of data on the bioavailability and BBB permeability of this compound compounds. Future research should focus on assessing these pharmacokinetic properties and exploring drug delivery strategies, such as nanoparticle encapsulation, to enhance their brain penetration.

-

Safety and Toxicity : While some studies have shown low cytotoxicity of this compound D against normal cell lines, a comprehensive toxicological profile is necessary.[1] Long-term safety studies in animal models are required to determine any potential adverse effects.

-

Target Identification and Validation : While several signaling pathways have been implicated in the neuroprotective effects of Scabrasides, the direct molecular targets of these compounds remain to be fully elucidated. Target identification studies will be crucial for a more complete understanding of their mechanism of action and for the development of more potent and selective analogs.

-

Clinical Trials : Ultimately, the therapeutic potential of this compound compounds can only be confirmed through well-designed clinical trials in patients with neurodegenerative diseases.

Conclusion

This compound compounds represent a promising class of marine-derived natural products with significant neuroprotective potential. Their multifaceted mechanism of action, encompassing anti-apoptotic, antioxidant, and anti-inflammatory effects, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases. The in-depth technical guide provided here offers a framework for researchers and drug development professionals to further explore the therapeutic promise of these fascinating marine saponins. Continued research into their pharmacology, safety, and drug delivery is warranted to translate these preclinical findings into tangible clinical benefits.

References

-

Noonong, K., et al. (2020). Neuroprotective and Neurorestorative Effects of Holothuria scabra Extract in the MPTP/MPP-Induced Mouse and Cellular Models of Parkinson's Disease. Frontiers in Neuroscience, 14, 575459. [Link]

-

Poomtong, T., et al. (2016). This compound D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. Asian Pacific Journal of Cancer Prevention, 17(4), 2151-2157. [Link]

-

Soto-Vásquez, M. R., et al. (2023). Anticancer and Neuroprotective Effects of the Triterpene Glycosides From Sea Cucumber Holothuria imitans. Pharmacognosy Journal, 15(1). [Link]

-

Noonong, K., et al. (2020). Neuroprotective and Neurorestorative Effects of Holothuria scabra Extract in the MPTP/MPP+-Induced Mouse and Cellular Models of Parkinson's Disease. PubMed Central, PMCID: PMC7768494. [Link]

-

Meemon, K., et al. (2022). Holothuria scabra extracts confer neuroprotective effect in C. elegans model of Alzheimer's disease by attenuating amyloid-β aggregation and toxicity. PubMed, 36685078. [Link]

-

Assawasuparerk, K., et al. (2016). This compound D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma Xenografts in Mice. PubMed, 26984501. [Link]

-

Wargasetia, T. L., et al. (2023). Antioxidant and Anti-inflammatory Activity of Sea Cucumber (Holothuria scabra) Active Compounds against KEAP1 and iNOS Protein. Bioinformation, 19(1), 1-8. [Link]

-

Wargasetia, T. L., et al. (2023). The ability of this compound and holothurinoside G to penetrate the plasma membrane compared to inhibitors. ResearchGate. [Link]

-

Ahmad, F. B. H., et al. (2021). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Molecules, 26(16), 4879. [Link]

-

Chen, J., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 18(3), 168. [Link]

-

Chalorak, P., et al. (2018). Holothuria scabra extracts exhibit anti-Parkinson potential in C. elegans: A model for anti-Parkinson testing. Nutritional Neuroscience, 21(6), 427-438. [Link]

-